REACTION_CXSMILES
|
[CH:1]([C:3]([Cl:11])(Cl)[CH2:4][C:5]([CH3:9])(Cl)[C:6]#[N:7])=O.[ClH:12]>>[Cl:12][C:6]1[C:5]([CH3:9])=[CH:4][C:3]([Cl:11])=[CH:1][N:7]=1
|
Name
|
4-formyl-2-methyl-2,4,4-trichlorobutyronitrile
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(CC(C#N)(Cl)C)(Cl)Cl
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C(CC(C#N)(Cl)C)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After it has cooled
|
Type
|
DISTILLATION
|
Details
|
the dark melt is subjected to steam distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |